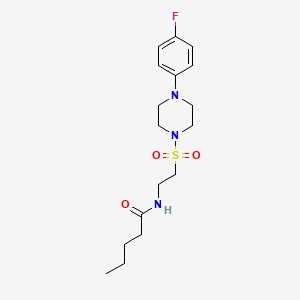![molecular formula C16H13F3N8 B2606203 4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380175-54-0](/img/structure/B2606203.png)
4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound featuring a trifluoromethyl group attached to a triazolo-pyridazine core, which is further linked to a piperazine ring and a pyridine carbonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple steps:
Formation of the Triazolo-Pyridazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolo-pyridazine core. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperazine Ring: The piperazine ring is then attached to the triazolo-pyridazine core through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Formation of the Pyridine Carbonitrile Moiety: The final step involves the coupling of the piperazine-triazolo-pyridazine intermediate with a pyridine carbonitrile derivative, typically through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazolo-pyridazine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydro derivatives of the triazolo-pyridazine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria makes it a candidate for further development as an antibiotic.
Medicine
In medicine, the compound is being investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology and neurology.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism by which 4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazolo-pyridazine core. This interaction can lead to the modulation of various biological pathways, resulting in its observed biological activities.
類似化合物との比較
Similar Compounds
4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine: Lacks the carbonitrile group, which may affect its biological activity and chemical reactivity.
4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]benzene: Substitution of the pyridine ring with a benzene ring, which can alter its electronic properties and interactions with biological targets.
Uniqueness
The presence of the trifluoromethyl group and the combination of the triazolo-pyridazine core with the piperazine and pyridine carbonitrile moieties make 4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile unique. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
特性
IUPAC Name |
4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N8/c17-16(18,19)15-23-22-13-1-2-14(24-27(13)15)26-7-5-25(6-8-26)12-3-4-21-11(9-12)10-20/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFMBJHCEPLICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C#N)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine](/img/structure/B2606121.png)

![5-[(2-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2606123.png)
![4-[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl fluoride](/img/structure/B2606125.png)

![N-[4-(carbamoylmethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2606131.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2606132.png)
![N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2606133.png)
![N-(3,5-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2606134.png)


![N-(2,5-dimethoxyphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2606137.png)


